

# In-Depth Technical Guide: AZD-CO-C2-Ph-amido-Ph-azide

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## Compound of Interest

Compound Name: AZD-CO-C2-Ph-amido-Ph-azide

Cat. No.: B8104377

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## Abstract

**AZD-CO-C2-Ph-amido-Ph-azide** is a bifunctional chemical linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As an alkyl chain-based linker, it serves to connect a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. A key feature of this linker is the presence of a terminal azide group, which makes it a versatile reagent for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis protocol for **AZD-CO-C2-Ph-amido-Ph-azide**.

## Chemical Structure and Properties

The definitive chemical structure of **AZD-CO-C2-Ph-amido-Ph-azide** is crucial for understanding its reactivity and application. Based on its CAS number, the structural details are as follows:

Identifier	Value
IUPAC Name	N-(4-(4-azidobenzamido)phenyl)-4-(2-oxoazetidin-1-yl)butanamide
CAS Number	1383544-71-5
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>6</sub> O <sub>3</sub>
Molecular Weight	392.41 g/mol
SMILES	<chem>O=C(C1=CC=C(C=C1)N=[N+]=[N-])NC2=CC=C(C=C2)NC(=O)CCC(N3CCC3=O)=O</chem>

Chemical Structure Diagram:

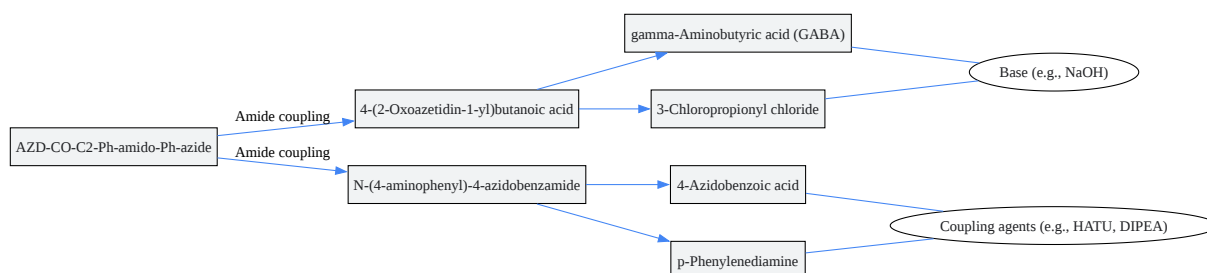
Caption: Chemical structure of **AZD-CO-C2-Ph-amido-Ph-azide**.

## Experimental Protocols

While a specific, detailed synthesis protocol for **AZD-CO-C2-Ph-amido-Ph-azide** is not readily available in published literature, a plausible synthetic route can be devised based on standard organic chemistry methodologies for the formation of its constituent functional groups: an amide bond and an azetidinone ring, followed by the introduction of the azide group.

### 2.1. Proposed Retrosynthetic Analysis and Synthesis Workflow

The synthesis can be conceptualized by disconnecting the two amide bonds. This suggests a convergent synthesis approach, preparing the azetidinone-containing butanoic acid and the azido-aniline fragments separately, followed by their coupling.



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Caption: Proposed retrosynthetic analysis for **AZD-CO-C2-Ph-amido-Ph-azide**.

## 2.2. General Synthesis Protocol

### Step 1: Synthesis of 4-(2-oxoazetidin-1-yl)butanoic acid

- Dissolve  $\gamma$ -aminobutyric acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).
- Cool the solution in an ice bath.
- Slowly add 3-chloropropionyl chloride dropwise while maintaining the temperature and pH.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the product.
- Filter, wash with cold water, and dry the solid to obtain 4-(2-oxoazetidin-1-yl)butanoic acid.

### Step 2: Synthesis of N-(4-aminophenyl)-4-azidobenzamide

- Dissolve 4-azidobenzoic acid in a suitable aprotic solvent (e.g., DMF).
- Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
- Stir the mixture for a short period to activate the carboxylic acid.
- Add a solution of p-phenylenediamine in the same solvent to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Perform an aqueous workup and purify the product by column chromatography or recrystallization.

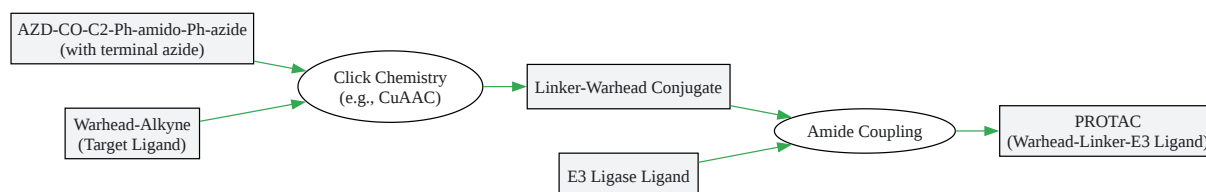
### Step 3: Final Coupling to Yield **AZD-CO-C2-Ph-amido-Ph-azide**

- Dissolve N-(4-aminophenyl)-4-azidobenzamide and 4-(2-oxoazetidin-1-yl)butanoic acid in an appropriate aprotic solvent (e.g., DMF).
- Add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, perform an aqueous workup and purify the final product by column chromatography.
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry.

## Application in PROTAC Synthesis

The primary application of **AZD-CO-C2-Ph-amido-Ph-azide** is as a linker in the modular synthesis of PROTACs. The terminal azide group allows for its conjugation to a warhead (targeting ligand) or an E3 ligase ligand that has been functionalized with a reactive alkyne group.

### 3.1. Click Chemistry Reaction Workflow



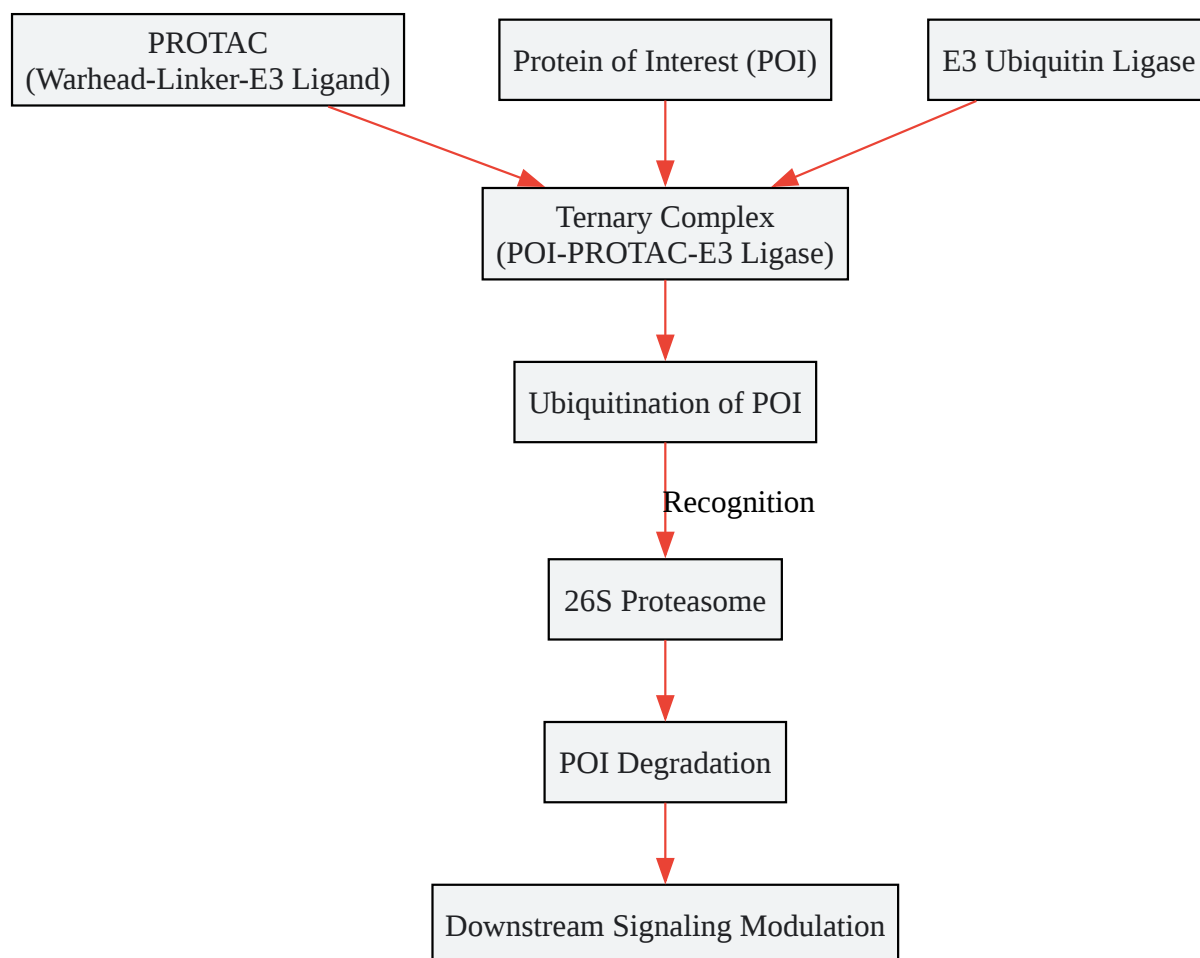
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Caption: General workflow for PROTAC synthesis using **AZD-CO-C2-Ph-amido-Ph-azide**.

## Signaling Pathways and Mechanism of Action of Resulting PROTACs

As a linker, **AZD-CO-C2-Ph-amido-Ph-azide** does not possess intrinsic biological activity or a signaling pathway of its own. Its function is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The relevant signaling pathway is that which is modulated by the degradation of the target protein.

### 4.1. General PROTAC Mechanism of Action



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Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

## Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., binding affinities, degradation efficacy [DC<sub>50</sub>], or pharmacokinetic parameters) for PROTACs that specifically utilize the **AZD-CO-C2-Ph-amido-Ph-azide** linker. Such data would be highly dependent on the specific warhead and E3 ligase ligand incorporated into the final PROTAC molecule and would need to be generated empirically for each new construct.

## Disclaimer

The experimental protocols provided herein are generalized and based on standard chemical principles. Researchers should conduct their own literature search for specific examples and optimize reaction conditions as necessary. All laboratory work should be performed with appropriate safety precautions.

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